Dodecyl isocyanate
Overview
Description
Dodecyl isocyanate is an organic compound with the linear formula CH3(CH2)11NCO . It is used in the synthesis of carbodiimides from phosphinimines in preparing AZT analogues .
Synthesis Analysis
Alkyl isocyanates, such as Dodecyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular formula of Dodecyl isocyanate is C13H25NO . The InChI string is InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 and the Canonical SMILES string is CCCCCCCCCCCCN=C=O .Physical And Chemical Properties Analysis
Dodecyl isocyanate is a liquid at room temperature . It has a molecular weight of 211.34 g/mol , a density of 0.877 g/mL at 25 °C , and a boiling point of 157-161 °C/21 mmHg . The refractive index n20/D is 1.441 (lit.) .Scientific Research Applications
1. Surface Modification of Polymers
Dodecyl isocyanate has been used in a one-step procedure to generate ordered, crystalline methylene chains on polymeric surfaces. This process is significant for developing self-assembled monolayers (SAMs) on biomedical polymers, enhancing biological interactions. The modified surfaces can be further functionalized with biomolecules or antibodies, making them useful in biosensors and biomaterials (Kwok et al., 2000).
2. Synthesis of Nonionic Surfactants
Research shows that dodecyl isocyanate is crucial in synthesizing nonionic surfactants, which have applications in reducing the corrosion of metals in acidic environments. These surfactants have demonstrated significant inhibition effects on carbon steel in hydrochloric acid, suggesting potential applications in industrial corrosion protection (Hegazy et al., 2012).
3. Analytical and Environmental Chemistry
Dodecyl isocyanate derivatives have been used in analytical chemistry for the separation and quantification of specific compounds. For example, their use in LC–MS/MS analyses allows for the detection of various ethoxylated alcohols and alcohols in environmental samples, demonstrating their utility in environmental monitoring and analysis (Zembrzuska, 2017).
4. Development of High-Performance Adhesives
Research indicates that dodecyl isocyanate plays a role in enhancing the mechanical performance of polyvinyl acetate-based adhesives. When combined with sodium dodecyl sulfate, it significantly improves the tensile strength, stiffness, and water resistance of the adhesive, highlighting its potential in industrial applications (Zhang et al., 2020).
5. Medicinal Chemistry
Dodecyl isocyanate has been utilized in the synthesis of various chemical compounds with potential medicinal applications. For example, its reaction with other chemicals has led to the development of compounds that exhibit inhibitory effects on enzymes like acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Pflégr et al., 2022)
Safety And Hazards
properties
IUPAC Name |
1-isocyanatododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSTEJLDQMWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063351 | |
Record name | Dodecane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl isocyanate | |
CAS RN |
4202-38-4 | |
Record name | Dodecyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane, 1-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane, 1-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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